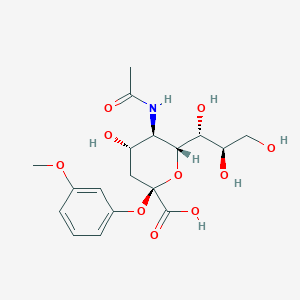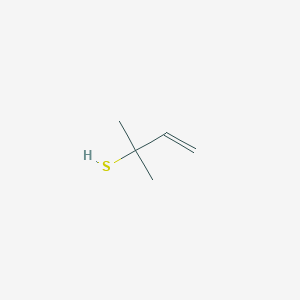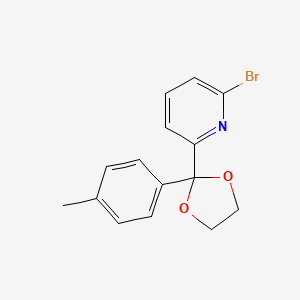
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition and signaling processes. This compound is particularly significant due to its involvement in various biological functions, including cell-cell interaction, microbial infection, and immune response.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid typically involves the use of N-acetyl-D-glucosamine and pyruvate as starting materials. The process includes the following steps:
Epimerization: N-acetyl-D-glucosamine is converted to N-acetyl-D-mannosamine using N-acetyl-glucosamine 2-epimerase.
Aldol Condensation: N-acetyl-D-mannosamine undergoes aldol condensation with pyruvate in the presence of N-acetylneuraminic acid lyase to form N-acetylneuraminic acid.
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysis. Engineered strains of Escherichia coli are used to express the necessary enzymes for the epimerization and aldol condensation reactions. This method is cost-effective and allows for high-yield production .
化学反应分析
Types of Reactions
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is involved in studies related to cell signaling, microbial infection, and immune response.
Medicine: It is used in the development of antiviral drugs, particularly those targeting influenza viruses.
作用机制
N-Acetyl-2-(3-methoxyphenyl)neuraminic acid exerts its effects through interactions with specific molecular targets, such as sialic acid-binding lectins and viral hemagglutinins. These interactions facilitate processes like cell-cell adhesion, microbial attachment, and immune modulation. The compound’s mechanism of action involves binding to these targets and modulating their activity, thereby influencing various biological pathways .
相似化合物的比较
Similar Compounds
N-Acetylneuraminic acid: The parent compound, which lacks the 3-methoxyphenyl group.
N-Glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
N-Acetyl-D-mannosamine: A precursor in the biosynthesis of N-Acetyl-2-(3-methoxyphenyl)neuraminic acid.
Uniqueness
This compound is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain molecular targets and alters its reactivity in chemical reactions .
属性
CAS 编号 |
30804-44-5 |
|---|---|
分子式 |
C18H25NO10 |
分子量 |
415.4 g/mol |
IUPAC 名称 |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(3-methoxyphenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO10/c1-9(21)19-14-12(22)7-18(17(25)26,29-16(14)15(24)13(23)8-20)28-11-5-3-4-10(6-11)27-2/h3-6,12-16,20,22-24H,7-8H2,1-2H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18-/m0/s1 |
InChI 键 |
FFQZDUPSNPAFTE-AIVZJVSBSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















